6-(4-Ethylphenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Overview
Description
6-(4-Ethylphenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a useful research compound. Its molecular formula is C13H14N2O2 and its molecular weight is 230.26 g/mol. The purity is usually 95%.
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Scientific Research Applications
Subheading Molecular Structure and Vibrational Spectra
The molecular structure and vibrational spectra of 6-(4-Methylbenzyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione derivatives have been extensively studied. Theoretical investigations using FT-IR and FT-Raman spectroscopy, alongside Density Functional Theory (DFT), have provided insights into the molecular structure, vibrational wavenumbers, and other properties like HOMO-LUMO energy gap and NBO analysis. This compound, due to its high first hyperpolarizability, is considered a promising candidate for nonlinear optical applications, with its π nature HOMO being delocalized over the phenyl ring while the LUMO is located over the pyrimidine ring (Al-Abdullah et al., 2014).
Synthesis and Chemical Reactions
Subheading Synthesis and Reactivity
N-Substituted 6-methyl-1,2,3,4-tetrahydropyrimidine-2,4-diones have shown reactivity with aliphatic carboxylic acid chlorides, leading to various derivatives, including 4-O-acyl derivatives and enamino derivatives. These reactions and the subsequent chemical transformations highlight the versatility and chemical properties of the tetrahydropyrimidine-2,4-dione framework, showcasing its potential in the synthesis of complex organic molecules (Rubinov et al., 2008).
Structural and Conformational Analysis
Subheading X-ray Crystallography and Computational Analysis
Detailed structural and conformational analysis of tetrahydropyrimidine derivatives has been conducted using X-ray crystallography and quantum chemical calculations (DFT). These studies reveal the quasi-boat conformation of the heterocyclic ring and the occurrence of both R- and S- enantiomers, providing valuable information on the stereochemistry and molecular dynamics of these compounds (Memarian et al., 2013).
Supramolecular Assemblies
Subheading Hydrogen-bonded Supramolecular Networks
The dihydropyrimidine-2,4-(1H,3H)-dione functionality has been utilized to form novel crown-containing hydrogen-bonded supramolecular assemblies. Extensive H-bonding interactions lead to the formation of complex 2D and 3D networks, which incorporate macrocyclic cations and demonstrate the potential of these compounds in the design of sophisticated molecular architectures (Fonari et al., 2004).
Properties
IUPAC Name |
6-(4-ethylphenyl)-3-methyl-1H-pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-3-9-4-6-10(7-5-9)11-8-12(16)15(2)13(17)14-11/h4-8H,3H2,1-2H3,(H,14,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVZQTMWCMGJDNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CC(=O)N(C(=O)N2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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